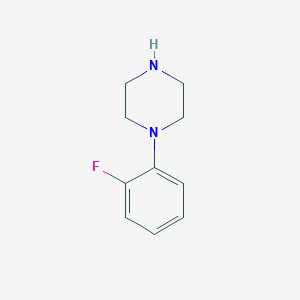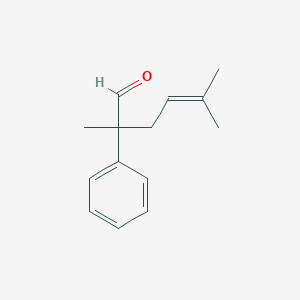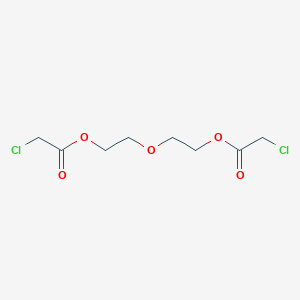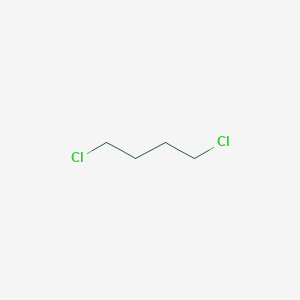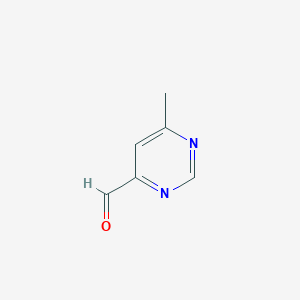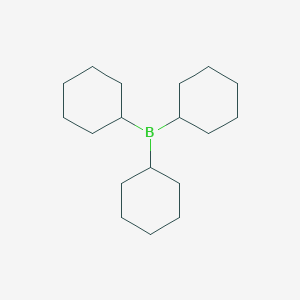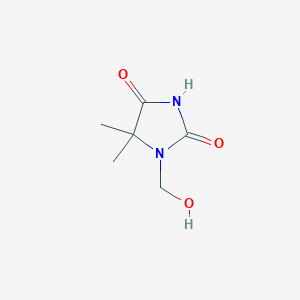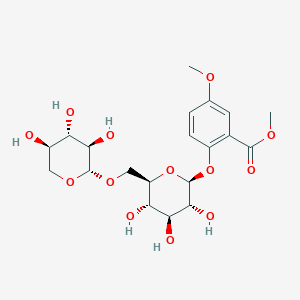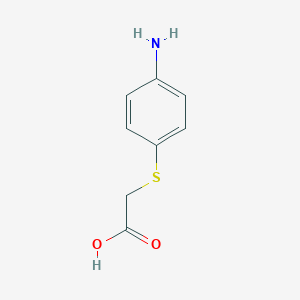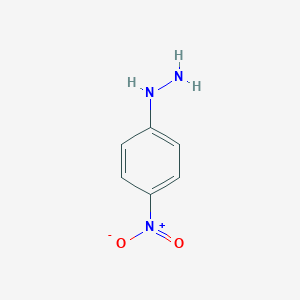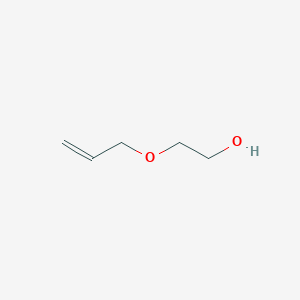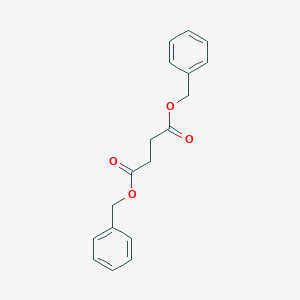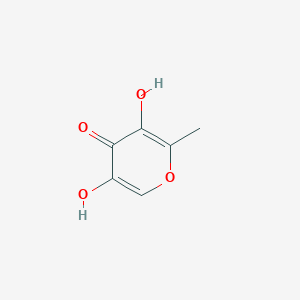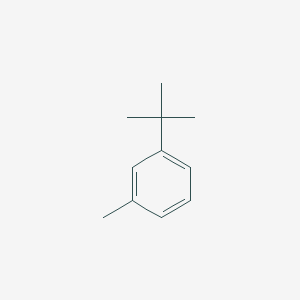
3-tert-Butyltoluene
概述
描述
3-tert-Butyltoluene: It is a colorless to almost colorless liquid with a density of 0.87 g/cm³ and a boiling point of 189°C . This compound is a derivative of toluene, where a tert-butyl group is substituted at the meta position relative to the methyl group.
准备方法
Synthetic Routes and Reaction Conditions: 3-tert-Butyltoluene can be synthesized through the Friedel-Crafts alkylation of toluene with tert-butyl alcohol. This reaction is typically catalyzed by acidic catalysts such as sulfuric acid, aluminum chloride, or zeolites . The reaction conditions often involve a molar ratio of tert-butyl alcohol to toluene of 3:1, a reaction temperature of around 180°C, and a reaction time of approximately 4 hours .
Industrial Production Methods: In industrial settings, the alkylation process is optimized using catalysts like Ce2O3-modified H-beta zeolites, which enhance para-selectivity and reduce environmental pollution . The use of environmentally friendly catalysts is preferred to minimize equipment corrosion and environmental impact.
化学反应分析
Types of Reactions: 3-tert-Butyltoluene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: p-tert-butylbenzaldehyde and p-tert-butylbenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-tert-Butyltoluene has several applications in scientific research and industry:
Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of alkylated resins, fragrances, and polymerization regulators.
作用机制
The mechanism of action of 3-tert-Butyltoluene in chemical reactions involves the formation of a tert-butyl carbocation through the dehydration of tert-butyl alcohol. This carbocation then undergoes electrophilic substitution with toluene to form this compound . The molecular targets and pathways involved in its biological interactions are still under investigation.
相似化合物的比较
p-tert-Butyltoluene: A positional isomer with the tert-butyl group at the para position.
o-tert-Butyltoluene: A positional isomer with the tert-butyl group at the ortho position.
tert-Butylbenzene: A compound with the tert-butyl group directly attached to the benzene ring without a methyl group.
Uniqueness: 3-tert-Butyltoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and selectivity in various reactions. Its meta-substitution provides distinct steric and electronic effects compared to its ortho and para isomers .
属性
IUPAC Name |
1-tert-butyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIAYWZZZOZUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148068 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-38-3 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes zeolites effective catalysts for synthesizing 3-tert-butyltoluene?
A: Zeolites, specifically HY, Hβ, and HMCM-22, have demonstrated efficacy in catalyzing the alkylation of toluene with tert-butyl alcohol to produce this compound. [, ] Their effectiveness stems from their unique acidic properties. [] The type and strength of acid sites within the zeolite framework significantly influence the reaction's conversion rate and selectivity towards the desired product. For instance, HMCM-22, possessing a high total acid site concentration and a specific ratio of Brønsted to Lewis acid sites, exhibits high activity for toluene conversion and favors the formation of the para-isomer (4-tert-butyltoluene). []
Q2: How does the reaction temperature affect the synthesis of this compound?
A: Research indicates that temperature plays a crucial role in the selectivity of the alkylation reaction. [] While increasing the temperature can enhance the overall conversion of toluene, it can also impact the ratio of this compound to its isomer, 4-tert-butyltoluene. Optimal temperatures need to be determined experimentally for each zeolite catalyst to maximize the yield of the desired isomer. []
Q3: Can the kinetics of this compound synthesis be modeled?
A: Yes, kinetic studies using the H-BEA zeolite catalyst have shown that the reaction of toluene with tert-butyl alcohol to produce this compound (alongside 4-tert-butyltoluene) can be effectively modeled. [] A simplified pseudo-first-order kinetic model has been successfully applied to describe the reaction, providing insights into the reaction mechanism and enabling predictions of reaction rates under different conditions. [] This information is valuable for optimizing the reaction process and reactor design for industrial-scale production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
